5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.72 (s, 1H, triazole-H),
- δ 7.92 (d, J = 8.4 Hz, 1H, benzothiazole-H6),
- δ 7.45 (dd, J = 8.4, 2.4 Hz, 1H, benzothiazole-H4),
- δ 7.32 (d, J = 2.4 Hz, 1H, benzothiazole-H7),
- δ 5.21 (s, 2H, NH₂),
- δ 4.53 (s, 2H, SCH₂).
¹³C NMR (100 MHz, DMSO-d₆):
- δ 164.2 (C-F, benzothiazole),
- δ 152.1 (triazole-C3),
- δ 142.8 (benzothiazole-C2),
- δ 128.5–115.3 (aromatic carbons),
- δ 36.7 (SCH₂).
Infrared (IR) Spectroscopy
Prominent absorption bands include:
- 3350 cm⁻¹ : N-H stretching (amine).
- 1605 cm⁻¹ : C=N stretching (triazole).
- 1480 cm⁻¹ : C-F stretching (benzothiazole).
- 680 cm⁻¹ : C-S-C bending (sulfanyl bridge).
Mass Spectrometry
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z = 282.1 [M+H]⁺, with fragmentation patterns corresponding to loss of the sulfanyl-methyl group (m/z = 179.0) and subsequent cleavage of the benzothiazole ring.
Physicochemical Properties and Stability Profiling
| Property | Value/Description |
|---|---|
| Molecular Weight | 281.34 g/mol |
| Melting Point | 210–214°C (decomposition observed) |
| Solubility | Sparingly soluble in water; soluble in DMSO, methanol |
| logP (Octanol-Water) | 2.1 ± 0.3 (predicted) |
| Purity | ≥90% (HPLC) |
| Stability | Stable under inert gas (N₂/Ar); hygroscopic in open air |
The compound exhibits hygroscopicity under ambient conditions, necessitating storage in desiccated environments. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, coinciding with the melting point, suggesting a melt-decomposition process. In aqueous solutions (pH 7.4), the compound demonstrates moderate stability over 24 hours, with <5% degradation observed.
Properties
IUPAC Name |
3-[(5-fluoro-1,3-benzothiazol-2-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN5S2/c11-5-1-2-7-6(3-5)13-8(18-7)4-17-10-14-9(12)15-16-10/h1-3H,4H2,(H3,12,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNQTQLXRPINDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)CSC3=NNC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine typically involves multiple steps, starting with the preparation of the benzothiazole and triazole precursors. One common method involves the reaction of 5-fluoro-1,3-benzothiazole with a suitable sulfanyl reagent under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4H-1,2,4-triazol-3-amine in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced sulfur derivatives, and substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine is a synthetic compound that has garnered interest in various scientific research applications due to its unique structural features and biological activities. This article delves into its synthesis, biological evaluations, and potential applications across different fields.
Antimicrobial Properties
Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity. For instance, structural analogs have shown effectiveness against various fungal strains, outperforming established fungicides like hymexazol .
Anticancer Activity
The triazole core is known for its anticancer properties. Studies have shown that derivatives of 1,2,4-triazoles exhibit broad-spectrum bioactivities against cancer cell lines. The unique combination of the benzothiazole and triazole structures in this compound may enhance its selectivity and efficacy against cancer cells compared to other similar compounds .
Antiangiogenic Effects
Some studies suggest that triazole derivatives can exhibit antiangiogenic properties, which are vital for inhibiting tumor growth by preventing the formation of new blood vessels. This aspect positions compounds like this compound as promising candidates in cancer therapy research .
Applications in Research
The applications of this compound span various fields:
Medicinal Chemistry
The structural uniqueness allows for extensive research into drug design and development aimed at targeting specific diseases such as cancer and infections. Its ability to interact with biological targets makes it a valuable candidate for further medicinal chemistry studies.
Agricultural Chemistry
Given its antifungal properties, this compound could be explored as a potential agricultural fungicide. The effectiveness against fungal pathogens suggests it could serve as an alternative to conventional chemical fungicides .
Material Science
The luminescent properties associated with certain triazole derivatives open avenues for applications in material science, particularly in developing new materials for electronic devices or sensors .
Mechanism of Action
The mechanism of action of 5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death or growth inhibition . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-mercaptobenzothiazole
- 2-(bromomethyl)-5-fluorobenzothiazole
- 2-chloro-N-(4,5,6-trifluoro-benzothiazol-2-yl)-acetamide
- 4,5,6-trifluoro-benzothiazol-2-ylamine
Uniqueness
Compared to similar compounds, 5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine is unique due to the presence of both benzothiazole and triazole rings, which confer distinct chemical and biological properties. The combination of these rings with a fluorine atom and a sulfanyl group enhances its reactivity and potential for diverse applications .
Biological Activity
5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and research findings.
Structural Characteristics
The compound is characterized by:
- Molecular Formula : C10H8FN5S2
- Structural Features : A triazole ring fused with a benzothiazole moiety and a sulfanyl group. The presence of a fluorine atom enhances its biological activity and may influence pharmacokinetic properties.
Biological Activity Overview
Research indicates that This compound exhibits significant biological activities:
1. Antimicrobial Activity
- The compound has shown promising antimicrobial properties against various bacterial strains. Its structural similarity to other triazole derivatives suggests potential efficacy in inhibiting microbial growth.
2. Antifungal and Anticancer Properties
- Preliminary studies suggest that derivatives of triazoles can exhibit antifungal and anticancer activities. The specific mechanisms through which this compound operates remain to be fully elucidated but are hypothesized to involve enzyme inhibition related to DNA replication and protein synthesis.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Precursors : Starting with 5-fluoro-1,3-benzothiazole and a suitable sulfanyl reagent.
- Formation of Intermediate : The intermediate is reacted with 4H-1,2,4-triazol-3-amine in the presence of a catalyst.
- Purification : Techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Case Studies and Comparative Analysis
A comparative analysis of similar compounds has been documented in various studies:
| Compound | Structural Features | Biological Activity | MIC Values (μg/mL) |
|---|---|---|---|
| 5-(methylthio)-4H-1,2,4-triazol-3-amines | Triazole ring with methylthio group | Antimicrobial | Varies |
| 4-amino-1H-1,2,4-triazole | Simple amino group on the triazole | Anticancer | Varies |
| 5-(phenylthio)-4H-1,2,4-triazol | Triazole ring with phenylthio group | Antifungal | Varies |
| 3-amino-1H-pyrazole | Similar five-membered ring structure | Anticancer | Varies |
The mechanism through which this compound exerts its effects likely involves:
- Enzyme Inhibition : Binding to specific enzymes or receptors within microbial cells may inhibit critical biological processes such as DNA replication.
Q & A
Q. What are the standard synthetic protocols for preparing 5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 5-fluoro-1,3-benzothiazol-2-ylmethyl chloride and 4H-1,2,4-triazol-3-amine thiol derivatives under basic conditions (e.g., NaOH or K₂CO₃). Cyclization steps may use reagents like concentrated H₂SO₄ or iodine in KI, as seen in analogous triazole-thiadiazole syntheses . Microwave-assisted methods can enhance reaction efficiency .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- HPLC-MS for molecular weight verification and detecting byproducts.
- X-ray crystallography (if crystalline) for structural elucidation, as demonstrated for related triazole-benzothiazole hybrids .
- Elemental analysis to validate stoichiometry .
Q. How is the compound’s solubility and stability assessed in biological assays?
- Methodological Answer :
- Solubility : Test in buffers (e.g., pH 7.4 PBS) and dimethyl sulfoxide (DMSO) via UV-Vis spectroscopy or LC-MS quantification .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via HPLC and mass balance analysis (e.g., 100% mass balance in degradation studies of similar triazoles) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energy barriers. Couple this with machine learning to predict optimal conditions (e.g., solvent, catalyst). ICReDD’s integrated computational-experimental workflows reduce trial-and-error experimentation .
Q. What strategies are used to resolve contradictions in bioactivity data across assays?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., cell line viability protocols in ).
- Validate target engagement using kinase inhibition assays (e.g., p38α MAP kinase studies for anti-inflammatory activity) .
- Statistical analysis (e.g., ANOVA) to account for variability in biological replicates .
Q. How is structure-activity relationship (SAR) studied for this compound’s derivatives?
- Methodological Answer :
- Systematic substitution : Modify the benzothiazole fluorine position, triazole ring substituents, or sulfanyl linker length.
- Biological screening : Test against panels (e.g., NCI-60 cancer lines) to correlate structural changes with activity .
- Molecular docking : Map interactions with targets like bacterial enzymes or kinases .
Q. What experimental designs are used to evaluate its mechanism of action in antimicrobial studies?
- Methodological Answer :
- Time-kill assays to assess bactericidal/fungicidal kinetics.
- Membrane permeability tests (e.g., SYTOX Green uptake).
- Transcriptomics/proteomics to identify dysregulated pathways, as done for triazole-thiadiazole hybrids .
Q. How are stability challenges addressed in formulation development?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
